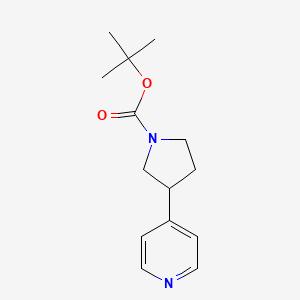

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-pyridin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-6-12(10-16)11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTBGBMAQSVUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857341 | |

| Record name | tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024590-32-6 | |

| Record name | 1,1-Dimethylethyl 3-(4-pyridinyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024590-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. It is the latter that dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately determining its bioavailability and therapeutic efficacy. tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound of significant interest, frequently appearing as a key building block in the synthesis of novel therapeutics. Its structure, combining a lipophilic tert-butoxycarbonyl (Boc) protecting group with a basic pyridinyl moiety and a pyrrolidine scaffold, presents a fascinating case study in physicochemical characterization.

This guide provides a comprehensive analysis of the core physicochemical properties of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for property determination, grounding theoretical predictions in the context of established laboratory protocols. By understanding these properties, a research scientist is better equipped to anticipate a compound's behavior in biological systems, thereby accelerating the drug development process.

Molecular Structure and Identifiers

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. The structural features of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate—a tertiary amine within the pyrrolidine ring (partially masked by the carbamate), a basic nitrogen in the pyridine ring, and the bulky, non-polar Boc group—are the primary determinants of its physicochemical behavior.

| Identifier | Value |

| IUPAC Name | tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Canonical SMILES | C1C(C(N1C(=O)OC(C)(C)C)CC2=CC=NC=C2) |

| CAS Number | 394735-22-7 |

Core Physicochemical Properties: A Blend of Prediction and Practical Measurement

While experimental data for this specific molecule is not extensively published, we can leverage powerful in silico prediction tools and draw rational inferences from closely related structural analogues. This section will present these predicted values and, more importantly, detail the authoritative experimental protocols used to validate them.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| pKa (most basic) | 5.5 - 6.5 | Governs ionization state, impacting solubility, permeability, and receptor binding. |

| logP | 1.5 - 2.5 | Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism. |

| Aqueous Solubility | Low to moderate | Affects dissolution rate and oral absorption. |

| Topological Polar Surface Area (TPSA) | 38.6 Ų | Correlates with passive membrane permeability. |

Ionization Constant (pKa): The pH-Dependent Personality

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. For tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, the primary basic center is the nitrogen atom of the pyridine ring. The lone pair of electrons on this nitrogen can accept a proton, and the pKa value corresponds to the pH at which the protonated (cationic) and neutral forms are present in equal concentrations.

The predicted pKa of around 6.0 is heavily influenced by the pyridine moiety. The pKa of pyridine itself is approximately 5.2. The electron-donating effect of the attached pyrrolidine ring is expected to slightly increase the basicity of the pyridine nitrogen, aligning with the predicted range.

Diagram: Ionization Equilibrium

Caption: Ionization equilibrium of the pyridinyl nitrogen.

Authoritative Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement principle.

Causality of Experimental Choices:

-

Co-solvent Selection: The low aqueous solubility of many organic molecules necessitates the use of a co-solvent (e.g., methanol or DMSO). The choice of co-solvent and its proportion is critical, as it can perturb the apparent pKa. It is crucial to perform titrations at several co-solvent ratios and extrapolate back to 0% to obtain the aqueous pKa (the Yasuda-Shedlovsky extrapolation).

-

Ionic Strength Adjustment: Biological fluids have a high ionic strength. Performing the titration in a solution of constant ionic strength (typically 0.15 M KCl) mimics physiological conditions and ensures consistent activity coefficients.

-

Acid/Base Selection: A strong, carbonate-free acid (like HCl) and base (like KOH) are used as titrants to ensure a sharp and unambiguous titration curve.

Step-by-Step Methodology:

-

Preparation: A precise amount of the compound is dissolved in a specific volume of a water/co-solvent mixture with a known ionic strength (e.g., 0.15 M KCl).

-

Titration: The solution is titrated with a standardized solution of HCl to fully protonate the compound, followed by a back-titration with standardized KOH.

-

Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.

-

Analysis: The pKa is determined from the titration curve, often by finding the pH at the half-equivalence point. Sophisticated software can be used to fit the entire titration curve to the Henderson-Hasselbalch equation to derive a more accurate pKa.

This self-validating system ensures that the determined pKa is a true representation of the compound's ionization behavior under controlled, physiologically relevant conditions.

Lipophilicity (logP/logD): Gauging Membrane Affinity

Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For an ionizable compound like ours, the distribution coefficient (logD) is more relevant, as it considers the partition of both the neutral and ionized forms at a specific pH.

Diagram: The Concept of logP and logD

Caption: Distinction between logP and logD.

Authoritative Protocol: Reverse-Phase HPLC for logP/logD Determination

While the shake-flask method is the traditional approach, it is labor-intensive. A widely accepted and higher-throughput alternative is using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

Causality of Experimental Choices:

-

Stationary Phase: A C18 (octadecyl) stationary phase is used to mimic the non-polar, lipid-like environment of n-octanol.

-

Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. The retention time of the compound is inversely proportional to its polarity.

-

Calibration: A set of standard compounds with known logP values is run under the same conditions. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values. The logP of the unknown compound is then interpolated from this curve. This calibration step is a self-validating mechanism, ensuring the system is performing correctly.

Step-by-Step Methodology:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase Preparation: A series of isocratic mobile phases with varying ratios of organic modifier to aqueous buffer are prepared. For logD determination, the aqueous buffer is set to the desired pH (e.g., pH 7.4).

-

Calibration Run: A solution containing a mixture of standard compounds with a range of known logP values is injected.

-

Sample Run: The test compound is injected and its retention time is measured.

-

Calculation: The retention factor (k') is calculated for each compound. A linear regression of log k' versus logP for the standards yields a calibration curve. The logP of the test compound is then calculated from its log k' using the regression equation.

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property that often presents a major hurdle in drug development.

Authoritative Protocol: Shake-Flask Method for Thermodynamic Solubility (OECD Guideline 105)

The shake-flask method is the definitive way to measure thermodynamic solubility, representing the true equilibrium solubility of a compound.

Causality of Experimental Choices:

-

Equilibration Time: The system is agitated for a prolonged period (e.g., 24-48 hours) to ensure that a true equilibrium between the solid compound and the solution is reached. This is confirmed by taking measurements at different time points until the concentration plateaus.

-

Temperature Control: Solubility is temperature-dependent. The experiment is conducted in a temperature-controlled environment (e.g., 25°C or 37°C) to ensure reproducibility and physiological relevance.

-

pH Control: For ionizable compounds, solubility is highly pH-dependent. The experiment must be performed in a buffered solution at a defined pH.

Step-by-Step Methodology:

-

Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of known pH.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for an extended period.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Implications for Drug Development

The physicochemical profile of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate suggests a molecule with a balance of properties.

-

The predicted pKa indicates that at physiological pH (7.4), a significant portion of the molecules will be in the neutral form, which is generally more favorable for passive diffusion across cell membranes. However, the presence of a cationic form can enhance aqueous solubility.

-

The predicted logP in the range of 1.5-2.5 is often considered a "sweet spot" for oral drug candidates, balancing sufficient lipophilicity for membrane permeation with enough polarity to maintain adequate solubility.

-

The TPSA below 60 Ų is a strong indicator of good potential for oral absorption and cell permeability.

References

-

PubChem. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. [Link]

-

PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Lead Sciences. (S)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-[1-(pyridin-3-yl)piperidin-4-yl]piperidine-1-carboxylate. [Link]

-

ECETOC. ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS. [Link]

-

ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

Sources

Spectroscopic and Structural Elucidation of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring substituted with a pyridine moiety and protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures.

The molecular structure of the compound is as follows:

Caption: Molecular structure of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecular ion.

Predicted Mass Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Exact Mass | 248.1525 u |

| Predicted [M+H]⁺ (m/z) | 249.1603 |

Fragmentation Analysis

The fragmentation pattern in the mass spectrum provides valuable structural information. The following are the predicted major fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID).

-

Loss of the tert-butyl group: A characteristic fragmentation for tert-butyl esters and ethers is the loss of a tert-butyl radical (•C(CH₃)₃) to form a resonance-stabilized cation.

-

Loss of isobutylene: The Boc group can readily eliminate isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate that can subsequently decarboxylate.

-

Loss of the entire Boc group: Cleavage of the N-C(O) bond can lead to the loss of the entire tert-butoxycarbonyl group (•C(O)OC(CH₃)₃).

-

Pyridine ring fragmentation: The pyridine ring can undergo characteristic cleavages.

-

Pyrrolidine ring opening: The pyrrolidine ring can undergo alpha-cleavage adjacent to the nitrogen atom.

Caption: Predicted major fragmentation pathways for tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 249.1603) for collision-induced dissociation (CID) to obtain the fragmentation spectrum. Vary the collision energy to optimize fragmentation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch (pyridine) |

| 2975-2950 | Medium | Aliphatic C-H stretch (CH₃, CH₂, CH) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium | C=C and C=N ring stretching (pyridine) |

| ~1400 | Medium | C-N stretch (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~800 | Strong | Out-of-plane C-H bending (para-disubstituted) |

The strong absorption around 1690 cm⁻¹ is highly characteristic of the carbonyl group in the Boc protecting group. The presence of bands in the 1600-1480 cm⁻¹ region, along with aromatic C-H stretches above 3000 cm⁻¹, would confirm the presence of the pyridine ring.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan (e.g., with an empty ATR crystal or a blank KBr pellet) and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | d | 2H | H-10' | Protons ortho to the pyridine nitrogen are significantly deshielded. |

| ~7.2 | d | 2H | H-9' | Protons meta to the pyridine nitrogen. |

| ~3.8 - 3.2 | m | 3H | H-2, H-5 | Protons on the pyrrolidine ring adjacent to the nitrogen are deshielded. Complex due to diastereotopicity. |

| ~3.0 | m | 1H | H-3 | Methine proton at the point of substitution. |

| ~2.3 - 1.9 | m | 2H | H-4 | Methylene protons on the pyrrolidine ring. |

| 1.47 | s | 9H | H-8 (t-Bu) | The nine equivalent protons of the tert-butyl group give a characteristic singlet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-6 (C=O) | Carbonyl carbon of the carbamate. |

| ~150 | C-10' | Aromatic carbons ortho to the pyridine nitrogen. |

| ~149 | C-12' | Quaternary aromatic carbon attached to the pyrrolidine ring. |

| ~121 | C-9' | Aromatic carbons meta to the pyridine nitrogen. |

| ~80 | C-7 (t-Bu) | Quaternary carbon of the tert-butyl group. |

| ~50-45 | C-2, C-5 | Pyrrolidine carbons adjacent to the nitrogen. |

| ~40 | C-3 | Methine carbon of the pyrrolidine ring. |

| ~32 | C-4 | Methylene carbon of the pyrrolidine ring. |

| 28.5 | C-8 (t-Bu) | Methyl carbons of the tert-butyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations for unambiguous assignments.

-

Caption: Numbered structure of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate for NMR assignments.

Conclusion

This guide provides a detailed prediction and interpretation of the mass, infrared, and nuclear magnetic resonance spectra of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate. While based on established spectroscopic principles and data from analogous compounds, experimental verification is crucial for definitive structural confirmation. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and similar molecules, which is essential for researchers in synthetic and medicinal chemistry.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. N-Boc-pyrrolidine. [Link]

The Pyridine-Pyrrolidine Motif: A Technical Guide to Synthesis and Application in Drug Discovery

Introduction: The Strategic Value of the Pyridine-Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the pyridine-pyrrolidine structural motif stands out as a "privileged scaffold." This is not by chance, but a direct consequence of the unique physicochemical properties endowed by the fusion of an electron-deficient aromatic pyridine ring with a saturated, three-dimensional pyrrolidine ring. The pyridine moiety, a common feature in FDA-approved drugs, offers a hydrogen bond acceptor at its nitrogen atom and can engage in π-stacking interactions, while its substitution pattern allows for fine-tuning of electronic properties and metabolic stability[1][2]. The pyrrolidine ring, a saturated heterocycle, introduces stereochemical complexity and a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets[3][4]. The combination of these two pharmacophores creates a versatile framework for the development of novel therapeutics targeting a wide array of diseases.[5][6].

This guide provides an in-depth exploration of the discovery and synthesis of novel pyridine-pyrrolidine compounds, offering not just protocols, but the strategic rationale behind the synthetic choices and their implications for drug development. We will delve into key synthetic methodologies, characterization techniques, and the structure-activity relationships that drive the optimization of these potent molecules.

Strategic Approaches to the Synthesis of Pyridine-Pyrrolidine Scaffolds

The construction of the pyridine-pyrrolidine core can be approached from several angles, each with its own advantages and considerations. The choice of a synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Convergent Synthesis: The Power of [3+2] Cycloaddition

A highly efficient and versatile method for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. This approach allows for the rapid assembly of polysubstituted pyrrolidines with excellent control over stereochemistry.

-

Causality of Experimental Choice: The choice of a metal catalyst and a chiral ligand is paramount in achieving high enantioselectivity. The catalyst coordinates to the dipolarophile and the azomethine ylide, organizing the transition state to favor the formation of one enantiomer over the other. The specific ligand employed sterically directs the approach of the reactants.

Experimental Protocol: Asymmetric [3+2] Cycloaddition

-

Preparation of the Azomethine Ylide Precursor: To a solution of an α-amino acid ester (e.g., methyl glycinate, 1.0 equiv.) and a pyridine-carboxaldehyde (1.0 equiv.) in a suitable solvent such as toluene, add a dehydrating agent (e.g., magnesium sulfate). Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

-

In Situ Generation of the Azomethine Ylide and Cycloaddition: In a separate flask, prepare a solution of the chiral catalyst (e.g., a silver(I) or copper(I) salt complexed with a chiral phosphine ligand, 5 mol%). Add the dipolarophile (e.g., an electron-deficient alkene like dimethyl maleate, 1.2 equiv.).

-

Reaction Execution: Add the previously prepared imine solution to the catalyst-dipolarophile mixture at the specified reaction temperature (often ranging from -20 °C to room temperature). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyridine-pyrrolidine compound.

Caption: Asymmetric [3+2] Cycloaddition Workflow.

Ring Contraction Strategies: From Pyridines to Pyrrolidines

An innovative and increasingly popular approach involves the skeletal editing of readily available pyridines to contract the six-membered ring into a five-membered pyrrolidine.[7][8][9] This strategy can provide access to unique substitution patterns that are not easily accessible through other methods.

-

Expertise & Experience: Photo-promoted reactions, while powerful, often require careful optimization of reaction conditions, including the choice of light source, solvent, and reaction time, to minimize side reactions and maximize yield. The use of a silylborane reagent in this context is a key innovation, facilitating the ring contraction process.[8]

Caption: Photo-promoted Ring Contraction of Pyridines.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective pyridine-pyrrolidine drug candidates relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.

-

Trustworthiness through Self-Validation: A robust SAR study is a self-validating system. Consistent trends observed across a series of analogs, where specific structural modifications lead to predictable changes in activity, build confidence in the proposed binding model and guide further optimization efforts.

Key Structural Modifications and Their Rationale:

| Structural Modification | Rationale | Potential Impact on Biological Activity |

| Substitution on the Pyridine Ring | To modulate electronic properties, solubility, and metabolic stability. Can also introduce new interactions with the target protein. | Introduction of electron-withdrawing groups can alter the pKa of the pyridine nitrogen. Bulky groups can provide steric hindrance to prevent metabolic oxidation.[1] |

| Stereochemistry of the Pyrrolidine Ring | To optimize the three-dimensional fit of the molecule into the binding pocket of the target protein. | Different enantiomers or diastereomers can exhibit vastly different biological activities and off-target effects.[3] |

| Substitution on the Pyrrolidine Nitrogen | To explore different vectors for interaction with the target and to modify physicochemical properties such as lipophilicity. | Can introduce hydrogen bond donors or acceptors, or charged groups to interact with specific residues in the binding site. |

| Linker between Pyridine and Pyrrolidine | To control the relative orientation of the two rings and to optimize the distance between key pharmacophoric features. | A rigid linker can lock the molecule in a bioactive conformation, while a flexible linker allows for conformational adaptability. |

Therapeutic Applications of Pyridine-Pyrrolidine Compounds

The versatility of the pyridine-pyrrolidine scaffold has led to its exploration in a wide range of therapeutic areas.

-

Oncology: Many pyridine-pyrrolidine derivatives have demonstrated potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[10]

-

Neuroscience: The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders. They have been investigated as analgesics and for their potential in treating neurodegenerative diseases.[10]

-

Infectious Diseases: The scaffold has been incorporated into molecules with antiviral, antibacterial, and antimycobacterial properties.[6][10]

-

Inflammatory Diseases: Pyrrolidine-containing compounds have shown promise as anti-inflammatory agents.[5]

Conclusion and Future Directions

The pyridine-pyrrolidine motif continues to be a rich source of novel drug candidates. Advances in synthetic methodology, particularly in asymmetric catalysis and skeletal editing, are enabling the creation of increasingly complex and diverse libraries of these compounds. Future research will likely focus on the development of more sustainable and efficient synthetic routes, as well as the application of computational methods to guide the design of next-generation pyridine-pyrrolidine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The inherent versatility of this scaffold ensures its continued prominence in the field of drug discovery for years to come.

References

- Pyrrolidine synthesis via ring contraction of pyridines.

- Pyrrolidine synthesis via ring contraction of pyridines.

- Pyrrolidine synthesis via ring contraction of pyridines - ResearchG

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Pyridine: Synthesis, reactions and medicinal uses | PPTX - Slideshare.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- Pyridines – synthesis, reactions and applic

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Pyrrolidine - Wikipedia.

- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchG

- Dewar Pyridines: Conformationally Programmable Piperidine Isosteres - ResearchG

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3.

- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Public

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - ResearchG

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.

- Nicotine - Wikipedia.

- The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed.

- Design, Synthesis of Some New Scaffolds based on Pyrrolyl-Pyridines as Potential Anticancer Agents | Asian Journal of Chemistry.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC - PubMed Central.

- (PDF)

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis via ring contraction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol: A Scalable and Reproducible Synthesis of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

An Application Note for Medicinal and Process Chemists

Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery. The synthesis leverages a robust and scalable approach, beginning with the activation of commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate via triflation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with pyridine-4-boronic acid. This guide is designed for researchers in medicinal chemistry and process development, offering not just a procedural walkthrough but also critical insights into the rationale behind key experimental choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

The 3-arylpyrrolidine motif is a privileged scaffold found in a multitude of biologically active molecules, including kinase inhibitors, GPCR modulators, and CNS-targeting agents. The specific compound, tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, serves as a crucial intermediate, providing a handle for further chemical elaboration while protecting the pyrrolidine nitrogen with a readily cleavable Boc group.

The synthetic strategy detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. It circumvents harsher methods and provides a clear pathway to the target compound in high purity. The overall transformation is depicted below:

Overall Synthetic Scheme:

-

Step 1: Activation of the C3 Position. The hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate is converted into a superior leaving group, a triflate. This is a critical activation step, as the hydroxyl group itself is a poor leaving group for C-C bond formation.

-

Step 2: Suzuki-Miyaura Cross-Coupling. The activated triflate intermediate is coupled with pyridine-4-boronic acid using a palladium catalyst. This reaction is renowned for its functional group tolerance and reliability in forming C(sp²)-C(sp³) bonds.[1]

Materials and Equipment

Proper preparation is paramount for a successful synthesis. The following tables outline the necessary reagents and equipment.

Table 1: Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity |

| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 103057-44-9 | 187.24 | >98% |

| Trifluoromethanesulfonic anhydride (Tf₂O) | 358-23-6 | 282.14 | >99% |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | >99.8% |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | >99.8% |

| Pyridine-4-boronic acid | 16826-80-3 | 122.93 | >97% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | >99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | ACS Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |

| Brine | N/A | N/A | Saturated NaCl(aq) |

Table 2: Equipment

| Item | Description |

|---|---|

| Glassware | Round-bottom flasks, separatory funnel, Erlenmeyer flasks, graduated cylinders |

| Reaction Setup | Magnetic stirrer hotplate, stir bars, condenser, oil bath, inert gas line (Argon/N₂) |

| Temperature Control | Ice-water bath, digital thermometer |

| Analysis | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp |

| Purification | Rotary evaporator, flash column chromatography system, silica gel (230-400 mesh) |

| Safety | Fume hood, safety glasses, lab coat, chemical-resistant gloves |

Detailed Experimental Protocol

PART A: Synthesis of tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate (2)

This step converts the starting alcohol into a triflate, a highly reactive intermediate essential for the subsequent coupling reaction.

-

Expertise & Experience: Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful electrophile and is highly moisture-sensitive. The reaction is performed at 0 °C to control its high reactivity and to minimize potential side reactions, such as elimination. Anhydrous pyridine serves as both a solvent and a base to neutralize the triflic acid byproduct generated during the reaction.

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 ) (5.00 g, 26.7 mmol).

-

Dissolve the starting material in anhydrous pyridine (50 mL). Cool the resulting solution to 0 °C using an ice-water bath.

-

While stirring vigorously, add trifluoromethanesulfonic anhydride (5.40 mL, 32.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Monitor the reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The starting material spot should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Carefully pour the reaction mixture into a flask containing ice-cold water (100 mL).

-

Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes.

-

Combine the product-containing fractions and concentrate to afford tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate (2 ) as a pale yellow oil.

PART B: Synthesis of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (3)

This is the key bond-forming step, utilizing the Suzuki-Miyaura cross-coupling reaction.

-

Trustworthiness & Authoritative Grounding: The Suzuki coupling mechanism is a well-established, Nobel Prize-winning reaction.[1] Its success hinges on a palladium(0) catalyst which undergoes oxidative addition, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst. An inert atmosphere is absolutely critical because Pd(0) species are readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction.

Procedure:

-

To a 250 mL round-bottom flask, add pyridine-4-boronic acid (3.62 g, 29.4 mmol, 1.2 equiv) and potassium carbonate (10.2 g, 73.5 mmol, 3.0 equiv).

-

Add the triflate intermediate (2 ) (7.80 g, 24.5 mmol) dissolved in 1,4-dioxane (80 mL), followed by deionized water (20 mL).

-

Degassing: Bubble argon gas through the stirred mixture for 20 minutes to remove dissolved oxygen. This step is crucial for catalyst activity.

-

Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.41 g, 1.22 mmol, 5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath. Maintain vigorous stirring under the argon atmosphere for 12-16 hours.

-

Monitor the reaction by TLC (Eluent: 50% EtOAc in Hexanes or 5% MeOH in DCM) until the triflate starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).

-

Transfer the filtrate to a separatory funnel, add water (100 mL), and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexanes, followed by 5% methanol in dichloromethane if necessary, to isolate the product.

-

Combine the pure fractions and concentrate to yield tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (3 ) as a white to off-white solid.

Data Summary and Workflow Visualization

Table 3: Quantitative Reaction Parameters

| Step | Reactant | M.W. | Amount | Moles (mmol) | Equivalents | Product | Typical Yield |

| A | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 187.24 | 5.00 g | 26.7 | 1.0 | Triflate (2 ) | 85-95% |

| Trifluoromethanesulfonic anhydride | 282.14 | 5.40 mL | 32.0 | 1.2 | |||

| B | Triflate Intermediate (2 ) | 319.29 | 7.80 g | 24.5 | 1.0 | Final Product (3 ) | 75-85% |

| Pyridine-4-boronic acid | 122.93 | 3.62 g | 29.4 | 1.2 | |||

| Pd(PPh₃)₄ | 1155.56 | 1.41 g | 1.22 | 0.05 | |||

| K₂CO₃ | 138.21 | 10.2 g | 73.5 | 3.0 |

Workflow Diagram:

Caption: Synthetic workflow for tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate.

Concluding Remarks

This protocol outlines a validated and efficient synthesis of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate. By providing clear, step-by-step instructions and elucidating the chemical principles behind the procedure, this guide aims to empower researchers to confidently reproduce this synthesis. The described method is amenable to scale-up and provides the target compound in high purity, ready for use in downstream applications in drug discovery and development programs.

References

- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Organic Syntheses Procedure - A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

-

Organic Chemistry Portal - Pyrrolidine synthesis. Organic-Chemistry.org. [Link]

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Organic Syntheses Procedure - Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

- EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

ResearchGate - A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

-

Nature Communications - Pyrrolidine synthesis via a ring contraction of pyridines. Nature. [Link]

Sources

Application Notes and Protocols: The Strategic Deployment of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate in Modern Kinase Inhibitor Synthesis

Introduction: The Ascendance of the Pyridinyl-Pyrrolidine Scaffold in Kinase-Targeted Drug Discovery

The landscape of oncology and immunology has been reshaped by the advent of kinase inhibitors, a class of targeted therapeutics that have demonstrated profound clinical efficacy. Within this domain, the privileged pyrrolidine scaffold has emerged as a cornerstone in the design of novel therapeutics due to its three-dimensional structure which allows for precise vectoral orientation of substituents to probe the deep pockets of kinase active sites.[1] This application note delves into the specific utility of a highly valuable building block, tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate , in the synthesis of next-generation kinase inhibitors.

The strategic incorporation of the pyridinyl-pyrrolidine moiety is not accidental; it is a deliberate design choice rooted in fundamental principles of medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine region of ATP, a conserved feature across the kinome.[2] The pyrrolidine ring, with its non-planar geometry, provides a rigid scaffold that can minimize the entropic penalty upon binding and project substituents into specific regions of the kinase active site with high fidelity. This combination of features makes tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate a powerful tool for medicinal chemists aiming to achieve high potency and selectivity in their kinase inhibitor designs. This document will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this key intermediate, with a focus on the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and Janus Kinase 1 (JAK1).

Core Synthetic Strategies and Mechanistic Rationale

The primary utility of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate lies in its bifunctional nature. The Boc-protected pyrrolidine nitrogen allows for controlled deprotection and subsequent derivatization, while the pyridine ring can participate in various coupling reactions or act as a key pharmacophoric element. The most common synthetic transformations involving this building block are nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Heterocyclic Scaffolds

The electron-deficient nature of pyrimidine and other heteroaromatic rings makes them susceptible to nucleophilic attack. The secondary amine of the deprotected 3-(pyridin-4-yl)pyrrolidine is an excellent nucleophile for such reactions. This strategy is widely employed to couple the pyrrolidine moiety to the core heterocyclic scaffold of many kinase inhibitors.

Caption: Generalized workflow for SNAr coupling.

Application Example 1: Synthesis of an IRAK-4 Inhibitor Precursor

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical signaling node in the innate immune system, and its dysregulation is implicated in various inflammatory diseases and cancers.[3] The following protocol details the synthesis of a key intermediate for a potent IRAK-4 inhibitor, leveraging the nucleophilic character of the deprotected pyridinyl-pyrrolidine.

Protocol 1: Synthesis of 4-((3-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

This protocol involves a two-step sequence: 1) Boc deprotection of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate and 2) subsequent nucleophilic substitution on a heteroaromatic core.

Materials and Reagents:

| Reagent | Supplier | Grade |

| tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | Commercial Source | ≥98% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |

| 2-chloro-N-(2,4-dichlorophenyl)-5-fluoropyrimidine-4-amine | Synthesized* | ≥95% |

| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | ≥99% |

| N,N-Dimethylformamide (DMF) | EMD Millipore | Anhydrous |

| Saturated Sodium Bicarbonate Solution | Lab Prepared | |

| Brine | Lab Prepared | |

| Anhydrous Sodium Sulfate | VWR |

*Note: The synthesis of 2-chloro-N-(2,4-dichlorophenyl)-5-fluoropyrimidine-4-amine can be achieved via a two-step process starting from 2,4-dichloro-5-fluoropyrimidine and 2,4-dichloroaniline.[4]

Step 1: Boc Deprotection of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

-

To a solution of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The crude 3-(pyridin-4-yl)pyrrolidine as its trifluoroacetate salt is used directly in the next step without further purification.

Causality Behind Experimental Choices:

-

TFA in DCM: This is a standard and highly efficient method for the cleavage of the Boc protecting group.[5] The reaction is typically clean and proceeds at room temperature.

-

Direct Use of the Salt: The trifluoroacetate salt of the deprotected amine is often used directly in the subsequent nucleophilic substitution step. The base used in the next step (DIPEA) will neutralize the salt in situ to generate the free amine.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the crude 3-(pyridin-4-yl)pyrrolidine trifluoroacetate salt (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M).

-

Add 2-chloro-N-(2,4-dichlorophenyl)-5-fluoropyrimidine-4-amine (1.0 eq) to the solution.

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired IRAK-4 inhibitor precursor.

Causality Behind Experimental Choices:

-

DIPEA: A non-nucleophilic organic base is used to neutralize the TFA salt of the amine and to scavenge the HCl generated during the SNAr reaction.

-

DMF and Heat: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. Heating is often necessary to drive the reaction to completion.

Caption: Synthetic route to an IRAK-4 inhibitor precursor.

Application Example 2: A Strategic Approach to JAK1 Inhibitor Synthesis

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Selective JAK1 inhibitors, such as Upadacitinib, have shown significant promise in the treatment of autoimmune diseases.[6] While the direct synthesis of Upadacitinib using tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate is not explicitly detailed in publicly available literature, a plausible synthetic route can be envisioned based on known JAK inhibitor scaffolds and common synthetic transformations. The following represents a well-reasoned, hypothetical protocol for the synthesis of a key fragment for a JAK1 inhibitor.

Hypothetical Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Pyrrolidine Conjugate

This protocol outlines a plausible synthesis of a core structure found in many JAK inhibitors, by coupling the deprotected pyridinyl-pyrrolidine with a suitable pyrrolo[2,3-d]pyrimidine electrophile.

Materials and Reagents:

| Reagent | Supplier | Grade |

| tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate | Commercial Source | ≥98% |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | TCI Chemicals | ≥97% |

| Palladium(II) Acetate (Pd(OAc)2) | Strem Chemicals | |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Combi-Blocks | |

| Sodium tert-butoxide (NaOtBu) | Oakwood Chemical | |

| Toluene | Acros Organics | Anhydrous |

Step 1: Boc Deprotection

Follow the same procedure as outlined in Protocol 1, Step 1.

Step 2: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (0.1 M).

-

In a separate flask, dissolve the crude 3-(pyridin-4-yl)pyrrolidine trifluoroacetate salt (1.2 eq) and sodium tert-butoxide (2.5 eq) in anhydrous toluene.

-

Add the amine/base solution to the catalyst mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired JAK inhibitor core structure.

Causality Behind Experimental Choices:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds, particularly for coupling amines to aryl and heteroaryl halides. It often provides higher yields and better functional group tolerance compared to traditional SNAr reactions for less activated substrates.

-

Pd(OAc)2/XPhos: This is a common and highly effective catalyst system for Buchwald-Hartwig amination reactions. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

-

NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Caption: Plausible synthetic route to a JAK inhibitor core.

Structure-Activity Relationship (SAR) Insights: The Value of the 3-(Pyridin-4-yl)pyrrolidine Moiety

The prevalence of the 3-(pyridin-4-yl)pyrrolidine moiety in kinase inhibitors is a testament to its favorable binding interactions. SAR studies of various kinase inhibitor series have revealed several key contributions of this scaffold:

-

Hinge-Binding Mimicry: The pyridine nitrogen is well-positioned to form a crucial hydrogen bond with the backbone amide of the hinge region of the kinase, a canonical interaction for ATP-competitive inhibitors.[2]

-

Hydrophobic Interactions: The pyrrolidine ring and the pyridine ring can engage in favorable hydrophobic interactions with non-polar residues in the ATP-binding pocket.

-

Vectorial Projection: The rigid pyrrolidine ring acts as a scaffold to project the pyridine ring into the solvent-exposed region, where it can be further functionalized to enhance solubility or target additional binding pockets.

-

Improved Physicochemical Properties: The introduction of the pyridinyl-pyrrolidine moiety can often lead to improved solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties compared to more lipophilic scaffolds.

Conclusion

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate is a versatile and highly valuable building block in the synthesis of modern kinase inhibitors. Its strategic deployment allows for the efficient construction of complex molecular architectures with desirable pharmacophoric features. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery, enabling the rational design and synthesis of the next generation of targeted therapeutics. The combination of its rigid scaffolding, hydrogen bonding capabilities, and synthetic tractability ensures that this building block will continue to be a staple in the medicinal chemist's toolbox for years to come.

References

-

Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996 , 96 (8), 3147–3176. [Link]

-

Vieth, M.; Siegel, M. G.; Higgs, R. E.; Watson, I. A.; Robertson, D. H.; Savin, K. A.; Bemis, G. W.; Humblet, C. Characteristic Physical Properties and Structural Fragments of Marketed Oral Drugs. J. Med. Chem.2004 , 47 (1), 224–232. [Link]

-

Montalban, A. G.; Ikonomou, M.; Tice, C. M. The role of three-dimensional fragments in drug discovery. Future Med. Chem.2017 , 9 (3), 271–292. [Link]

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

- A method for preparing a 2,4-dichloro-5-fluoropyrimidine compound. CN102070536A.

-

Agami, C.; Couty, F. The use of trifluoroacetic acid in peptide synthesis. Tetrahedron2002 , 58 (15), 2701–2724. [Link]

- Upadacitinib. WO2019016745A1.

-

A comprehensive review on IRAK-4 inhibitors. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH. [Link]

- A process for the preparation of tert-butyl (r)

-

[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link].1238654/full)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 4. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 6. WO2021005484A1 - Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof - Google Patents [patents.google.com]

Mastering the Purification of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate via Column Chromatography

An In-Depth Application Guide for Researchers in Synthetic Chemistry and Drug Development

The isolation of pure chemical entities from complex reaction mixtures is a cornerstone of synthetic chemistry and drug development. This guide provides a comprehensive, experience-driven protocol for the purification of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry, using silica gel column chromatography. This document moves beyond a simple recitation of steps to explain the underlying chemical principles that dictate the purification strategy, ensuring a robust and reproducible method.

The Challenge: Taming a Bifunctional Molecule

tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate presents a unique purification challenge due to its dual chemical nature. The molecule incorporates a basic pyridine ring and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This bifunctionality can lead to undesirable interactions with the stationary phase in column chromatography, resulting in poor separation, peak tailing, and potential on-column degradation.

The lone pair of electrons on the pyridine nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel, a standard stationary phase. This acid-base interaction can cause the compound to streak down the column, leading to broad, poorly resolved peaks and contamination of fractions. The Boc protecting group, while rendering the pyrrolidine nitrogen non-basic, contributes to the overall lipophilicity of the molecule. A successful purification strategy must therefore balance the polarity of the mobile phase to achieve adequate separation from impurities without exacerbating the problematic interactions with the silica gel.

Strategic Approach: Deactivating the Stationary Phase and Optimizing Polarity

To overcome the challenges associated with purifying this basic compound on silica gel, a two-pronged approach is employed:

-

Deactivation of the Silica Gel: The addition of a small amount of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase is a widely accepted and effective technique for purifying basic compounds.[1][2][3] The triethylamine acts as a silanol-masking agent, competitively binding to the acidic sites on the silica gel and preventing the pyridine moiety of the target compound from strongly adsorbing.[1][2] This results in sharper peaks and improved separation.

-

Mobile Phase Optimization: The choice of eluent is critical for achieving good separation. A solvent system with tunable polarity is required to effectively separate the target compound from both more polar and less polar impurities. A common and effective mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4] For more polar compounds, a combination of dichloromethane and methanol is often employed.[5] The optimal ratio of these solvents must be determined empirically through thin-layer chromatography (TLC) analysis.

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to develop a suitable solvent system using TLC. This will provide a preview of the separation and help in determining the optimal mobile phase composition.

Protocol for TLC Analysis:

-

Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

-

Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. Start with a relatively non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Add 0.5-1% triethylamine to the eluent to mimic the conditions of the column.

-

Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be used to visualize compounds that are not UV-active.

-

Determine the Optimal Rf Value: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3.[6] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment:

-

Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

-

Triethylamine (TEA)

-

Crude tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

Rotary evaporator

Step-by-Step Methodology:

Part 1: Column Packing

-

Prepare the Slurry: In a beaker, add approximately 50-100 g of silica gel per gram of crude material to be purified. Add the chosen non-polar solvent (e.g., hexanes or dichloromethane) to create a slurry that can be easily poured.

-

Pack the Column: Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

-

Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed. Drain the solvent until it is level with the top of the sand. Equilibrate the column by running 2-3 column volumes of the initial, non-polar mobile phase (containing 0.5-1% TEA) through the silica gel.

Part 2: Sample Loading

-

Dissolve the Crude Product: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

-

Dry Loading (Recommended): To achieve the best separation, dry loading is recommended. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. This will result in the crude product being adsorbed onto the silica gel. Carefully add this silica gel-adsorbed sample to the top of the prepared column.

-

Wet Loading: If dry loading is not feasible, carefully add the concentrated solution of the crude product directly to the top of the column using a pipette. Allow the sample to absorb into the silica gel bed completely before adding more solvent.

Part 3: Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

-

Gradient Elution: Start with a non-polar mobile phase (e.g., 100% hexanes or dichloromethane with 0.5-1% TEA). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 50% ethyl acetate in hexanes, or 0% to 10% methanol in dichloromethane. The exact gradient will be guided by the initial TLC analysis.

-

Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

-

Monitor the Elution: Monitor the separation by collecting small spots from each fraction and running TLC plates. Combine the fractions that contain the pure desired product.

Part 4: Product Isolation

-

Combine Pure Fractions: Combine the fractions identified as containing the pure tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

-

Final Drying: Place the resulting product under high vacuum to remove any residual solvent.

-

Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.

Data Presentation

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. The fine mesh size provides a large surface area for better separation. |

| Mobile Phase A | Hexanes/Ethyl Acetate (Gradient) + 0.5-1% TEA | Good for compounds of low to moderate polarity. The gradient allows for the elution of a range of compounds. TEA is essential to prevent peak tailing of the basic pyridine.[1][2] |

| Mobile Phase B | Dichloromethane/Methanol (Gradient) + 0.5-1% TEA | Suitable for more polar compounds. Methanol provides high elution strength. TEA is crucial for good peak shape.[5] |

| TLC Rf of Target | 0.2 - 0.3 | Provides a good starting point for column separation, ensuring the compound does not elute too quickly or too slowly.[6] |

| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations to improve resolution. |

| Loading Method | Dry Loading | Generally provides better resolution and sharper bands compared to wet loading. |

Visualizing the Workflow

Caption: Workflow for the purification of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate.

Conclusion

The successful purification of tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate by column chromatography hinges on a clear understanding of its chemical properties and a methodical approach to counteracting its challenging interactions with silica gel. By employing triethylamine as a mobile phase additive to deactivate the stationary phase and by carefully optimizing the eluent polarity through preliminary TLC analysis, researchers can achieve high purity of this valuable synthetic intermediate. This detailed protocol, grounded in established chromatographic principles, provides a reliable framework for obtaining high-quality material essential for advancing research in medicinal chemistry and drug discovery.

References

-

PubChem. tert-Butyl 4-[1-(pyridin-3-yl)piperidin-4-yl]piperidine-1-carboxylate. [Link]

- Uredi, D., Motati, D. R., & Watkins, E. B. (2019). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Royal Society of Chemistry.

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

Rochester University Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

-

Rochester University Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

- Bhattacharya, S., et al. (2011). Synthesis and Characterization of Some Novel Peptide Derivatives. Der Pharma Chemica, 3(3), 174-188.

- Patel, M., et al. (2019). Alternate processes for the preparation of pyrrolidine derivatives.

-

PubChem. tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. [Link]

-

ResearchGate. How to choose the best solution for column chromatography?. [Link]

-

Phenomenex. Tip on Peak Tailing of Basic Analytes. [Link]

- Cavazzini, A., et al. (2011).

-

Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

-

PrepChem. Preparation of pyrrolidine. [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

Freie Universität Berlin. A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl 4-(Pyridin-3-ylcarbonyl)piperazine-1-carboxylate | 1071521-50-0 [sigmaaldrich.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tert-Butyl 4-(pyrrolidine-1-carbonyl)thiazolidine-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Strategic Derivatization of the Pyridine Ring in tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Abstract

The tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate scaffold is a valuable building block in medicinal chemistry, frequently appearing in clinical candidates and approved drugs. Its utility can be significantly expanded by functionalizing the pyridine ring, yet the inherent electronic properties of pyridine—specifically its electron-deficient nature—present unique challenges and opportunities for chemical modification. This guide provides an in-depth exploration of scientifically-grounded strategies to selectively derivatize the pyridine ring of this important substrate. We move beyond simple procedural lists to explain the causal mechanisms behind three core strategies: N-Oxidation for Reactivity Inversion , Direct C-H Functionalization , and Transition Metal-Catalyzed Cross-Coupling . Each section includes detailed, field-proven protocols and explains the strategic rationale for reagent and condition selection, empowering researchers to rationally design and execute synthetic campaigns.

Foundational Principles: The Electronic Landscape of a 4-Substituted Pyridine

The pyridine ring is isoelectronic with benzene but exhibits profoundly different reactivity due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, making the entire system electron-deficient.

-

Electrophilic Aromatic Substitution (SEAr): The ring is strongly deactivated towards electrophiles. Reactions, when forced under harsh conditions, typically occur at the C-3 and C-5 positions, which are least deactivated.[1][2][3] The C-2, C-4, and C-6 positions are highly deactivated due to the proximity of the electron-withdrawing nitrogen, which would lead to unstable cationic intermediates with a positive charge on the nitrogen.[3] In our target molecule, the C-4 position is already substituted.

-